N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride
Overview
Description
N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(benzyloxy)phenol with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 2-furylmethyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic and furan positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyphenol derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the interactions between different functional groups and biological molecules. Its structure allows for the exploration of binding affinities and reaction mechanisms in biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {2-[2-(benzyloxy)phenoxy]ethyl}amine hydrochloride
- {2-(benzyloxy)phenoxy}ethylamine hydrochloride
- {2-(benzyloxy)phenoxy}methylamine hydrochloride
Uniqueness
N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride is unique due to the presence of both benzyloxy and furan groups This combination of functional groups provides distinct chemical and biological properties, setting it apart from similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3.ClH/c1-2-7-17(8-3-1)16-24-20-11-5-4-10-19(20)23-14-12-21-15-18-9-6-13-22-18;/h1-11,13,21H,12,14-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJSEOMGPCTPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC3=CC=CO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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